2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine
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Overview
Description
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that features both a quinoline and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 4-chloroquinoline with 1,3-dimethyl-4-aminopyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
Scientific Research Applications
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline
- 4-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline
- 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-3-amine
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)quinolin-4-amine |
InChI |
InChI=1S/C14H14N4/c1-9-11(8-18(2)17-9)14-7-12(15)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H2,15,16) |
InChI Key |
UIWHTIKTEMALLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)N)C |
Origin of Product |
United States |
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